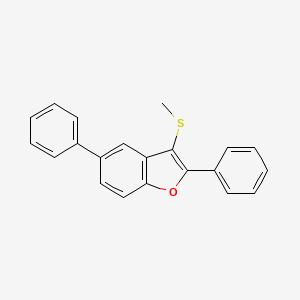
3-(Methylsulfanyl)-2,5-diphenyl-1-benzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Methylsulfanyl)-2,5-diphenyl-1-benzofuran is an organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The presence of the methylsulfanyl group and diphenyl substituents in this compound makes it unique and potentially useful in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylsulfanyl)-2,5-diphenyl-1-benzofuran can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2,5-diphenyl-1,3-dioxolane with methylsulfanyl reagents in the presence of a strong acid catalyst can yield the desired benzofuran compound. The reaction typically requires controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors to maintain consistent reaction parameters and improve efficiency. The purification process often involves recrystallization or chromatography techniques to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
3-(Methylsulfanyl)-2,5-diphenyl-1-benzofuran undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the furan moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Various reduced derivatives of the benzofuran.
Substitution: Halogenated or nucleophile-substituted benzofuran derivatives.
Aplicaciones Científicas De Investigación
3-(Methylsulfanyl)-2,5-diphenyl-1-benzofuran has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its pharmacological effects and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and as a component in various chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(Methylsulfanyl)-2,5-diphenyl-1-benzofuran involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3-(Methylsulfanyl)propanal: Another sulfur-containing compound with different structural features.
2,5-Dimethyl-3-(methylsulfanyl)pyrazine: A sulfur-containing pyrazine derivative.
1-Methyl-4-methylthio-β-carboline: A sulfur-containing β-carboline derivative.
Uniqueness
3-(Methylsulfanyl)-2,5-diphenyl-1-benzofuran is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a benzofuran core with methylsulfanyl and diphenyl substituents sets it apart from other similar compounds, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
925886-01-7 |
|---|---|
Fórmula molecular |
C21H16OS |
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
3-methylsulfanyl-2,5-diphenyl-1-benzofuran |
InChI |
InChI=1S/C21H16OS/c1-23-21-18-14-17(15-8-4-2-5-9-15)12-13-19(18)22-20(21)16-10-6-3-7-11-16/h2-14H,1H3 |
Clave InChI |
NEWOUIVSEGVVKW-UHFFFAOYSA-N |
SMILES canónico |
CSC1=C(OC2=C1C=C(C=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



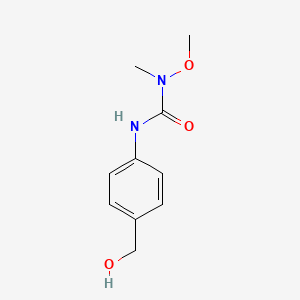
![2-{[(4-Chlorophenoxy)acetyl]amino}benzamide](/img/structure/B14172583.png)
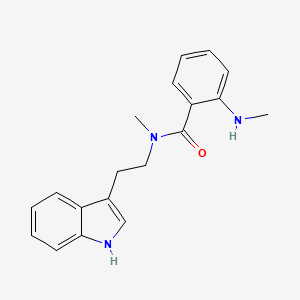
![5-[(2,4-Dichlorophenyl)methanesulfonyl]-3-methoxy-1,2,4-thiadiazole](/img/structure/B14172591.png)
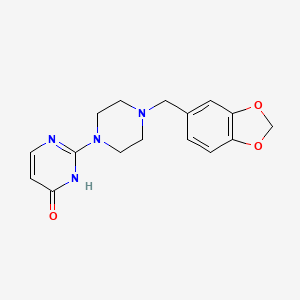
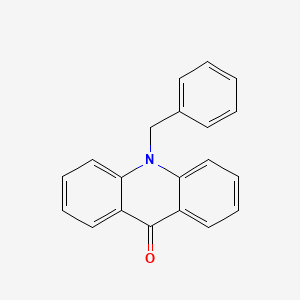
![N-[1-methyl-3-(4-methylphenyl)-4-oxoquinolin-2-yl]propanamide](/img/structure/B14172628.png)
![disodium;5-[[4-[6-[(7-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-1H-benzimidazol-2-yl]phenyl]diazenyl]-2-hydroxybenzoate](/img/structure/B14172643.png)

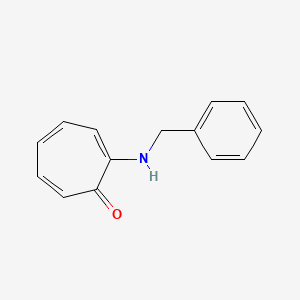
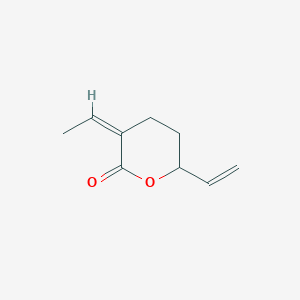

![4-[3-(Benzyloxy)propyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B14172673.png)
